REACTION_SMILES
|
[CH2:9]1[O:10][c:11]2[c:12]([S:18](=[O:19])(=[O:20])[NH:21][C:22]([O:23][C:24]([CH3:25])([CH3:26])[CH3:27])=[O:28])[cH:13][cH:14][cH:15][c:16]2[O:17]1.[CH3:1][n:2]1[n:3][c:4]([CH3:8])[cH:5][c:6]1[CH3:7].[CH:36]([N:37]([CH:38]([CH3:39])[CH3:40])[CH2:41][CH3:42])([CH3:43])[CH3:44].[Cl:45][CH2:46][Cl:47].[OH:29][C:30]([C:31]([F:32])([F:33])[F:34])=[O:35]>>[CH2:9]1[O:10][c:11]2[c:12]([S:18](=[O:19])(=[O:20])[NH2:21])[cH:13][cH:14][cH:15][c:16]2[O:17]1.[CH3:1][n:2]1[n:3][c:4]([CH3:8])[cH:5][c:6]1[CH3:7]
|
Name
|
CC(C)(C)OC(=O)NS(=O)(=O)c1cccc2c1OCO2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NS(=O)(=O)c1cccc2c1OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(C)n(C)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)c1cccc2c1OCO2
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(C)n(C)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:9]1[O:10][c:11]2[c:12]([S:18](=[O:19])(=[O:20])[NH:21][C:22]([O:23][C:24]([CH3:25])([CH3:26])[CH3:27])=[O:28])[cH:13][cH:14][cH:15][c:16]2[O:17]1.[CH3:1][n:2]1[n:3][c:4]([CH3:8])[cH:5][c:6]1[CH3:7].[CH:36]([N:37]([CH:38]([CH3:39])[CH3:40])[CH2:41][CH3:42])([CH3:43])[CH3:44].[Cl:45][CH2:46][Cl:47].[OH:29][C:30]([C:31]([F:32])([F:33])[F:34])=[O:35]>>[CH2:9]1[O:10][c:11]2[c:12]([S:18](=[O:19])(=[O:20])[NH2:21])[cH:13][cH:14][cH:15][c:16]2[O:17]1.[CH3:1][n:2]1[n:3][c:4]([CH3:8])[cH:5][c:6]1[CH3:7]
|
Name
|
CC(C)(C)OC(=O)NS(=O)(=O)c1cccc2c1OCO2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NS(=O)(=O)c1cccc2c1OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(C)n(C)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)c1cccc2c1OCO2
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(C)n(C)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |